2-bromo-N-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
CAS No.:
Cat. No.: VC9987186
Molecular Formula: C17H11BrN2O3S2
Molecular Weight: 435.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11BrN2O3S2 |
|---|---|
| Molecular Weight | 435.3 g/mol |
| IUPAC Name | 2-bromo-N-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
| Standard InChI | InChI=1S/C17H11BrN2O3S2/c18-13-4-2-1-3-12(13)15(22)19-20-16(23)14(25-17(20)24)9-10-5-7-11(21)8-6-10/h1-9,21H,(H,19,22)/b14-9- |
| Standard InChI Key | UZTMYLXBFCZCOZ-ZROIWOOFSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S)Br |
| SMILES | C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S)Br |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-Bromo-N-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide (molecular formula: C₁₇H₁₁BrN₂O₃S₂, molecular weight: 435.3 g/mol) features a thiazolidinone ring substituted at the 3-position with a benzamide group and at the 5-position with a 4-hydroxybenzylidene moiety. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which facilitates interactions with biological targets such as enzymes and DNA. The bromine atom at the ortho position of the benzamide enhances electrophilicity, potentially improving binding kinetics.
Spectroscopic Characterization
Infrared (IR) spectroscopy confirms the presence of key functional groups:
-
Carbonyl (C=O): Stretching vibrations at 1,710 cm⁻¹ (thiazolidinone) and 1,680 cm⁻¹ (benzamide) .
-
Hydroxyl (O-H): Broad peak at 3,400 cm⁻¹ from the 4-hydroxybenzylidene substituent.
¹H NMR data (DMSO-d₆, δ ppm):
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a three-step protocol:
-
Formation of thiazolidinone core: Cyclocondensation of thioglycolic acid with hydrazine derivatives yields the 2-thioxo-thiazolidin-4-one scaffold .
-
Benzylidene incorporation: Knoevenagel condensation between 4-hydroxybenzaldehyde and the thiazolidinone intermediate under acidic conditions.
-
Bromination and benzamide coupling: Electrophilic aromatic substitution introduces bromine, followed by amide bond formation with benzoyl chloride.
Table 1: Reaction Conditions and Yields
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thiazolidinone formation | Thioglycolic acid, HCl | 80 | 72 |
| Benzylidene addition | 4-Hydroxybenzaldehyde, EtOH | 75 | 65 |
| Bromination | Br₂, FeCl₃ | 25 | 58 |
Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields above 60%.
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate activity (MIC = 32 µg/mL), attributed to thioxo group interactions with bacterial cell wall synthesis enzymes . The bromine atom enhances membrane permeability, as evidenced by time-kill assays showing rapid bactericidal effects.
| Cell Line | IC₅₀ (µg/mL) | Reference Compound |
|---|---|---|
| Caco-2 | 70 | 5-Fluorouracil (50) |
| MCF-7 | 85 | Doxorubicin (30) |
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
-
4-Hydroxybenzylidene: Enhances DNA intercalation capacity (ΔTm = 4.2°C).
-
Bromine substitution: Ortho position improves metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h for non-brominated analog).
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) .
-
Metabolism: Hepatic CYP3A4-mediated oxidation produces inactive sulfoxide derivatives.
-
Excretion: Renal clearance accounts for 70% of elimination.
Toxicity Data
Acute toxicity studies in rodents (LD₅₀ = 320 mg/kg) suggest a narrow therapeutic index. Chronic exposure at 50 mg/kg for 28 days causes hepatocyte vacuolization, necessitating further optimization.
Comparative Analysis with Analogues
Table 3: Biological Activity of Thiazolidinone Derivatives
| Compound | Target | IC₅₀/Kd (µM) |
|---|---|---|
| 2-Bromo-N-[...]benzamide (this compound) | COX-2 | 1.4 |
| 5-(2,4-Dimethoxyphenyl)thiazolidine-2,4-dione | PaPhzS | 1.68 |
| N-(2-Bromo-5-methoxyphenyl)acetamide | EGFR | 12.5 |
The bromine-thiazolidinone synergy in this compound confers a 10-fold improvement in ligand efficiency over fragment-like analogs .
Future Perspectives
Priorities for further research include:
-
In vivo efficacy studies: Xenograft models to validate antitumor activity.
-
Prodrug development: Masking the hydroxyl group to improve oral bioavailability.
-
Targeted delivery: Nanoparticle encapsulation to mitigate hepatotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume